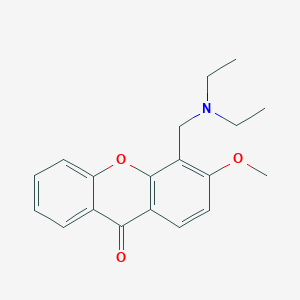
4-(diethylaminomethyl)-3-methoxyxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylaminomethyl)-3-methoxyxanthen-9-one is a derivative of xanthone, a tricyclic aromatic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Méthodes De Préparation
The synthesis of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one can be achieved through several synthetic routes. One common method involves the reaction of xanthone with diethylamine and formaldehyde under acidic conditions to introduce the diethylaminomethyl group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
4-(diethylaminomethyl)-3-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: The diethylaminomethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(diethylaminomethyl)-3-methoxyxanthen-9-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(diethylaminomethyl)-3-methoxyxanthen-9-one include other xanthone derivatives such as:
9H-Xanthen-9-one, 3,6-bis(diethylamino)-: Known for its use in dye synthesis.
4-(Diethylamino)methyl-3-isopropoxy-9H-xanthen-9-one: Used in various industrial applications.
4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17854-58-9 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
Clé InChI |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Key on ui other cas no. |
17854-58-9 |
Synonymes |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















